molecular formula C22H15ClN4S B4126480 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE

Cat. No.: B4126480
M. Wt: 402.9 g/mol
InChI Key: QXMWXIJJDIRNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE typically involves multiple steps, including the formation of the quinazoline and triazole rings, followed by the introduction of the chlorobenzylthio and phenyl groups. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in cancer therapy.

The uniqueness of this compound lies in its combined triazole and quinazoline structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4S/c23-18-12-6-4-10-16(18)14-28-22-26-25-21-17-11-5-7-13-19(17)24-20(27(21)22)15-8-2-1-3-9-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMWXIJJDIRNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=C(N24)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE
Reactant of Route 2
Reactant of Route 2
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE
Reactant of Route 3
Reactant of Route 3
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE
Reactant of Route 4
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE
Reactant of Route 5
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE
Reactant of Route 6
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE

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